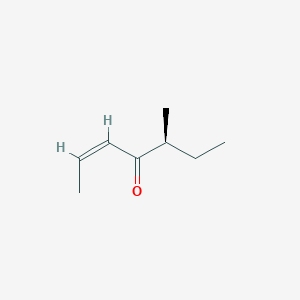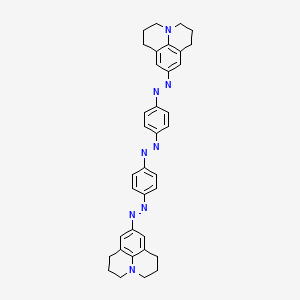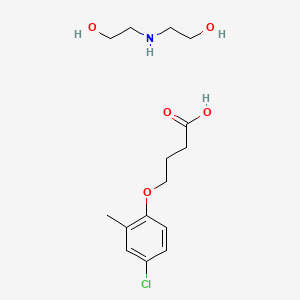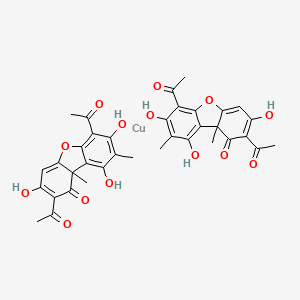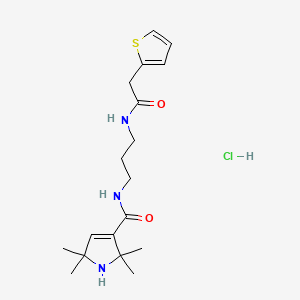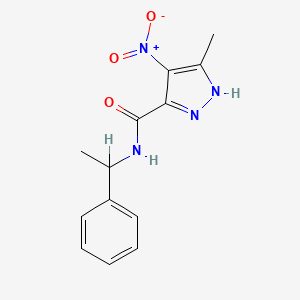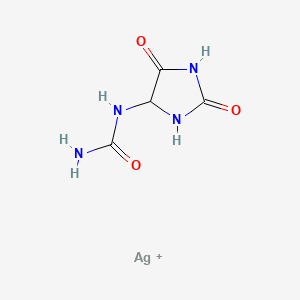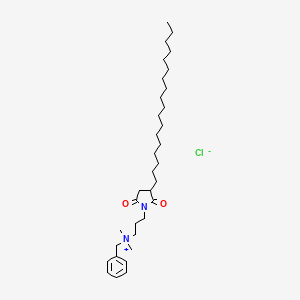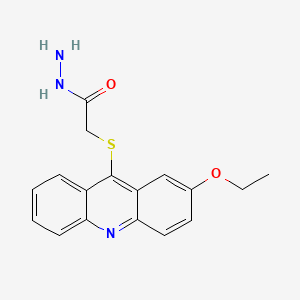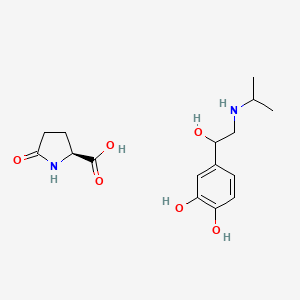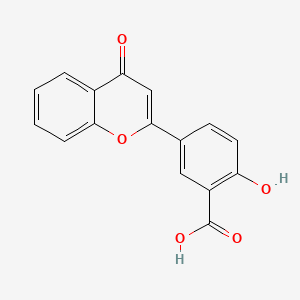
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine is a chemical compound with the molecular formula C16H35N3O2 It is characterized by the presence of a decylamino group attached to an ethylamino chain, which is further connected to a glycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine typically involves the reaction of decylamine with ethylenediamine, followed by the introduction of a glycine moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Decylamine Reaction: Decylamine is reacted with ethylenediamine in the presence of a suitable solvent.
Glycine Introduction: The resulting intermediate is then reacted with glycine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine involves its interaction with specific molecular targets and pathways The decylamino group can interact with hydrophobic regions of biomolecules, while the glycine moiety may participate in hydrogen bonding and other interactions
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-((2-(Dodecylamino)ethyl)amino)ethyl)glycine: Similar structure with a dodecyl group instead of a decyl group.
N-(2-((2-(Octylamino)ethyl)amino)ethyl)glycine: Contains an octyl group instead of a decyl group.
Uniqueness
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine is unique due to its specific decylamino group, which imparts distinct hydrophobic properties and potential interactions with biomolecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
176234-88-1 |
|---|---|
Formule moléculaire |
C16H35N3O2 |
Poids moléculaire |
301.47 g/mol |
Nom IUPAC |
2-[2-[2-(decylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C16H35N3O2/c1-2-3-4-5-6-7-8-9-10-17-11-12-18-13-14-19-15-16(20)21/h17-19H,2-15H2,1H3,(H,20,21) |
Clé InChI |
KJCUXIMAHDQOLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCNCCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



